![molecular formula C13H21NO3 B2525612 tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1820583-37-6](/img/structure/B2525612.png)

tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

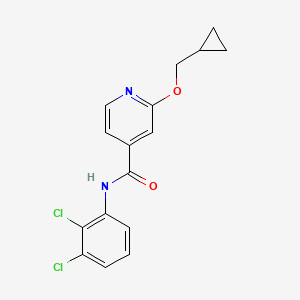

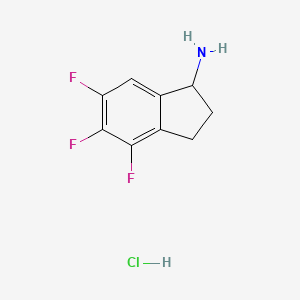

The compound tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a structurally complex molecule that is relevant in the field of organic chemistry and pharmacology. It is related to various research efforts aimed at synthesizing novel compounds for potential therapeutic applications. The compound's structure suggests it is a bicyclic molecule with a cyclopenta[c]pyridine core, which is a common structural motif in many biologically active molecules.

Synthesis Analysis

The synthesis of related bicyclic compounds has been optimized for large-scale production, as seen in the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists . This process involves key transformations in a one-pot reaction, including debenzylation and ring hydrogenation. Similarly, the synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves an efficient process with KMnO4 mediated oxidative cleavage as a key step . These methods highlight the importance of optimizing synthesis routes for complex bicyclic compounds, which may be applicable to the synthesis of tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of related compounds, such as tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, which crystallizes in the triclinic space group with specific cell parameters . This technique is crucial for confirming the stereochemistry and conformation of complex molecules. The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has also been elucidated using single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These analyses are essential for understanding the three-dimensional arrangement of atoms within a molecule, which directly influences its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted compounds has been explored in various chemical transformations. For instance, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate undergoes reactions with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents have been performed . These studies demonstrate the versatility of tert-butyl substituted bicyclic compounds in undergoing a range of chemical reactions, which could be relevant for the functionalization of tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds, which can affect its melting point, solubility, and stability . These properties are critical for the compound's application in drug development, as they determine its behavior in biological systems and its suitability for formulation into dosage forms. Understanding the physical and chemical properties of tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate would be essential for its potential use in pharmaceuticals.

Scientific Research Applications

Environmental and Toxicological Studies

Recent research has explored the environmental occurrence, fate, and potential toxicity of Synthetic Phenolic Antioxidants (SPAs), including compounds similar in structure to tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate. These studies have identified SPAs in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways have been identified, including food intake, dust ingestion, and the use of personal care products. Some SPAs have been shown to exhibit hepatic toxicity, endocrine-disrupting effects, and potential carcinogenicity, with a call for future research to focus on novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Fate in Environmental Media

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound structurally related to tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate, have been extensively reviewed. This research highlights the aerobic and anaerobic degradation pathways, with microorganisms identified in soil and groundwater capable of degrading ETBE as a carbon and energy source. The review emphasizes the need for further studies on the anaerobic biodegradation of ETBE and its potential for natural attenuation in contaminated sites (Thornton et al., 2020).

Synthetic Applications

The applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, closely related to the target compound, provide insights into the stereoselective synthesis of amines and their derivatives. This review covers literature from 2010–2020, highlighting methodologies for accessing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which represent key structural motifs in natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Degradation Technologies

Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor shed light on advanced oxidation processes that could potentially apply to the degradation of tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate. Such research demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting environmental pollutants into less harmful compounds (Hsieh et al., 2011).

Safety and Hazards

Mechanism of Action

Mode of Action

Given the complexity of the molecule, it is likely that it interacts with its targets in a highly specific manner, leading to changes in cellular function .

Biochemical Pathways

The compound’s complex structure suggests that it may interact with multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate”. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

properties

IUPAC Name |

tert-butyl (4aS,7aR)-6-oxo-3,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSRHFOXQKJMKP-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)C[C@H]2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525532.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2525536.png)

![(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2525541.png)

methanone](/img/structure/B2525544.png)

![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)

![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)

![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)